Cefathiamidine
Overview
Description
Cefathiamidine is a first-generation cephalosporin antibiotic that was discovered in 1974. It is primarily used to treat infections caused by susceptible bacteria. This compound has been approved by the China Food and Drug Administration for use in both adults and children .
Mechanism of Action
Target of Action
Cefathiamidine, a first-generation cephalosporin, primarily targets the penicillin-binding proteins (PBPs) in bacteria . PBPs are essential for the synthesis of the bacterial cell wall, playing a crucial role in maintaining the shape and structural integrity of the bacterial cell .
Mode of Action
This compound acts as an inhibitor of PBPs . By binding to these proteins, it interferes with the final step of peptidoglycan synthesis in bacterial cell walls. This inhibition leads to cell wall instability, eventually causing cell lysis and death .
Pharmacokinetics
This compound’s pharmacokinetics have been studied in infants with augmented renal clearance (ARC). The data from these studies were best fitted with a one-compartment model. Allometrically scaled weight and age were identified as significant covariates influencing this compound pharmacokinetics . The median values of estimated clearance and the volume of distribution were 0.22 L/h/kg and 0.34 L/kg, respectively . These findings suggest that dosing adjustments may be necessary in pediatric patients with ARC to ensure optimal therapeutic outcomes .
Result of Action
The primary result of this compound’s action is the death of susceptible bacteria. By inhibiting the synthesis of the bacterial cell wall, this compound causes the bacterial cells to become unstable and eventually lyse. This antibacterial effect makes this compound effective in treating various bacterial infections .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, in the case of ARC in pediatric patients, the increased renal clearance can lead to subtherapeutic antibiotic concentrations, potentially leading to worse clinical outcomes . Therefore, understanding the patient’s physiological state and adjusting the dosing regimen accordingly is crucial for the effective use of this compound .
Biochemical Analysis
Biochemical Properties
Cefathiamidine acts on the cell wall of the bacterial septum and affects the synthesis of the cell wall of the sensitive bacteria . This action disrupts the synthesis of the bacterial mucin, blocking the cross-connection .
Cellular Effects
This compound has a strong bacteriostatic effect on most Gram-positive cocci . It is used for the treatment of respiratory, liver, five senses, urinary tract infections, endocarditis, and sepsis .
Molecular Mechanism
Like other β-lactams, this compound interferes with PBP (penicillin-binding protein) activity . These proteins are a group of enzymes that catalyze a pentaglycine crosslink between alanine and lysine residues, providing additional strength to the bacterial cell wall . When this process is disrupted by this compound, the cell wall is severely compromised, which ultimately leads to cell lysis and death .
Temporal Effects in Laboratory Settings
In a population pharmacokinetic study, plasma samples of this compound were collected using opportunistic sampling, and the concentrations were detected by UPLC-MS/MS . The data analysis was performed to determine pharmacokinetic parameters and to characterize the pharmacokinetic variability of this compound .
Dosage Effects in Animal Models
These studies have shown that the currently used dosing regimen of 100 mg/kg/day q12h was associated with a high risk of underdosing in pediatric patients . To reach the target 70% fT>MIC, a dose of 100 mg/kg/day this compound q6h is required for effective treatment against Haemophilus influenzae .
Metabolic Pathways
It is known that this compound is primarily eliminated by the renal pathway as the parent compound .
Transport and Distribution
This compound is not absorbed orally and is, thus, administered through the parenteral route (intravenously or intramuscularly) . It is widely distributed in most bodily fluids and tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of cefathiamidine involves several steps, starting with the synthesis of this compound acid. One method includes the silanization of 7-aminocephalosporanic acid using bis(trimethylsilyl)acetamide at room temperature . Another method involves the reaction of 7-bromoacetyl aminocephalosporanic acid with N,N-diisopropyl thiourea in a single solvent .
Industrial Production Methods
Industrial production of this compound can be achieved through an enzymatic approach. This method uses penicillin acylase to catalyze the synthesis of N-bromoacetyl-7-aminocephalosporanic acid, a key intermediate in the production of this compound . This process is conducted in a fully aqueous medium, making it a green and efficient method.
Chemical Reactions Analysis
Types of Reactions
Cefathiamidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being conducted.
Major Products
The major products formed from these reactions include various derivatives of this compound, which can have different pharmacological properties and applications.
Scientific Research Applications
Cefathiamidine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of intermolecular interactions and crystal structures.
Medicine: Used as an empirical antimicrobial therapy in children with augmented renal clearance.
Industry: Applied in the development of green and efficient production methods for cephalosporin antibiotics.
Comparison with Similar Compounds
Cefathiamidine is similar to other first-generation cephalosporins, such as cephalothin and cephaloridine. it has unique properties that make it particularly effective against certain bacterial strains. For example, this compound has been shown to have a broader spectrum of activity and better pharmacokinetic properties compared to some other cephalosporins .
List of Similar Compounds
- Cephalothin
- Cephaloridine
- Cephalexin
- Cefazolin
This compound stands out due to its unique combination of efficacy, safety, and pharmacokinetic profile, making it a valuable antibiotic in the treatment of bacterial infections.
Properties
IUPAC Name |
3-(acetyloxymethyl)-7-[[2-[N,N'-di(propan-2-yl)carbamimidoyl]sulfanylacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O6S2/c1-9(2)20-19(21-10(3)4)31-8-13(25)22-14-16(26)23-15(18(27)28)12(6-29-11(5)24)7-30-17(14)23/h9-10,14,17H,6-8H2,1-5H3,(H,20,21)(H,22,25)(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXACOFERDBGGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=NC(C)C)SCC(=O)NC1C2N(C1=O)C(=C(CS2)COC(=O)C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60954696 | |
Record name | 3-[(Acetyloxy)methyl]-7-[(2-{[N,N'-di(propan-2-yl)carbamimidoyl]sulfanyl}-1-hydroxyethylidene)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60954696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33075-00-2 | |
Record name | 3-[(Acetyloxy)methyl]-7-[(2-{[N,N'-di(propan-2-yl)carbamimidoyl]sulfanyl}-1-hydroxyethylidene)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60954696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Cefathiamidine?
A1: this compound, like other beta-lactam antibiotics, exerts its antibacterial activity by inhibiting bacterial cell wall synthesis. [, ] It binds to penicillin-binding proteins (PBPs), enzymes crucial for peptidoglycan cross-linking, leading to bacterial cell lysis and death.
Q2: Which bacterial species are generally susceptible to this compound?
A2: this compound exhibits activity against a range of Gram-positive bacteria, including Staphylococcus aureus, Staphylococcus epidermidis, and Enterococcus faecalis. [, , , , ]
Q3: Has this compound demonstrated efficacy in treating specific infections?
A3: Studies have investigated the use of this compound in treating various infections, including lower respiratory tract infections in children, [] acute bacterial sinusitis, [] hemopathy-associated infections, [] and acute infectious diarrhea in children. []
Q4: Are there studies comparing this compound's efficacy with other antibiotics?
A4: Yes, researchers have compared the efficacy of this compound to other antibiotics like Cefazolin, Cefuroxime, and Ceftazidime in treating infections such as pneumonia in children and gynecological infections. [, , ]
Q5: What are the key pharmacokinetic parameters of this compound in different populations?
A5: Studies have investigated the pharmacokinetics of this compound in dogs [] and children, including those with hematologic infections and augmented renal clearance. [, , ] These studies provide insights into parameters like elimination half-life, volume of distribution, and clearance.
Q6: Have any studies explored dosage optimization for this compound in specific populations?
A6: Yes, research suggests that the currently used dosage regimens might need adjustments to achieve optimal therapeutic concentrations in children, especially those with augmented renal clearance. [, , ]
Q7: Does this compound exhibit synergistic effects when combined with other antimicrobial agents?
A7: Research indicates that this compound exhibits synergistic or additive effects when combined with various antibiotics, including fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin, Gatifloxacin), aminoglycosides (e.g., Gentamicin, Amikacin, Netilmicin), and Vancomycin. [, , , , , , , , , ]
Q8: What are the known mechanisms of resistance to this compound?
A8: While the provided research doesn't delve deeply into resistance mechanisms, it highlights the emergence of bacterial resistance to this compound. [] Further research is needed to elucidate specific resistance mechanisms.
Q9: Are there different formulations of this compound available?
A9: Research mentions the availability of this compound for injection. [, ] Studies have explored the stability and compatibility of this compound for injection when mixed with other drugs like Gatifloxacin and Lornoxicam. [, ]
Q10: What is known about the stability of this compound under different conditions?
A10: Studies have investigated the stability of this compound formulations under different conditions, including compatibility with other drugs and storage stability. [, , ]
Q11: What approaches have been explored to enhance the stability and solubility of this compound?
A11: Researchers have investigated novel crystal forms of this compound, aiming to improve its stability and solubility. [, , ]
Q12: What analytical techniques are employed to quantify this compound?
A12: High-performance liquid chromatography (HPLC) coupled with various detectors, including UV and mass spectrometry, is commonly employed for this compound quantification. [, , ]
Q13: Have any studies identified impurities in this compound?
A13: Research has focused on identifying impurities in this compound using techniques like LC-MS. Degradation products like Deacetylthis compound and this compound lactone have been identified. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.